molecular formula C10H12ClNO2 B177260 2-(4-Chloroanilino)butanoic acid CAS No. 199679-86-2

2-(4-Chloroanilino)butanoic acid

Cat. No. B177260
CAS RN: 199679-86-2
M. Wt: 213.66 g/mol
InChI Key: CGGIPYHWUZWLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloroanilino)butanoic acid, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to reduce pain and inflammation. The compound was first synthesized in 1966 and has since become one of the most widely used NSAIDs in the world.

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that play a key role in the inflammatory response and are responsible for causing pain and swelling. By inhibiting the activity of COX enzymes, 2-(4-Chloroanilino)butanoic acid reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are molecules that play a key role in the inflammatory response. It has also been shown to reduce the activity of leukocytes, which are immune cells that are involved in the inflammatory response. Additionally, 2-(4-Chloroanilino)butanoic acid has been shown to reduce the production of reactive oxygen species, which are molecules that can cause cellular damage.

Advantages and Limitations for Lab Experiments

Diclofenac is a widely used NSAID and has been extensively studied in laboratory experiments. Its well-established synthesis method and known mechanism of action make it a useful tool for studying the inflammatory response and related pathways. However, 2-(4-Chloroanilino)butanoic acid has some limitations in laboratory experiments. For example, it has been shown to have some toxic effects on certain cell types and may not be suitable for use in all experimental systems.

Future Directions

There are several areas of research that could be explored in the future with regards to 2-(4-Chloroanilino)butanoic acid. One area of interest is the potential use of 2-(4-Chloroanilino)butanoic acid in the treatment of neurological disorders. Studies have shown that 2-(4-Chloroanilino)butanoic acid may have neuroprotective effects and could be useful in the treatment of conditions such as Alzheimer's disease. Another area of interest is the development of new formulations of 2-(4-Chloroanilino)butanoic acid that could improve its efficacy and reduce its side effects. Finally, there is a need for further research into the long-term effects of 2-(4-Chloroanilino)butanoic acid use, particularly with regards to its potential impact on cardiovascular health.

Synthesis Methods

Diclofenac can be synthesized through a multi-step process that involves the reaction between 4-chloroaniline and butyric anhydride, followed by a series of chemical reactions to produce the final product. The synthesis method of 2-(4-Chloroanilino)butanoic acid is well-established and has been widely used in the pharmaceutical industry.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat a variety of conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain. Diclofenac has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

2-(4-chloroanilino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-9(10(13)14)12-8-5-3-7(11)4-6-8/h3-6,9,12H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGIPYHWUZWLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589752
Record name 2-(4-Chloroanilino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloroanilino)butanoic acid

CAS RN

199679-86-2
Record name 2-(4-Chloroanilino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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